![molecular formula C19H16BrN B13094424 4-Bromo-3-methyl-N,N-diphenylaniline](/img/structure/B13094424.png)
4-Bromo-3-methyl-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN and a molecular weight of 338.24 g/mol . It is a derivative of diphenylaniline, where a bromine atom is substituted at the 4th position and a methyl group at the 3rd position of the aniline ring. This compound is primarily used in research and development, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-diphenylaniline typically involves the bromination of 3-methyl-N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent like chloroform under controlled temperature conditions . The process involves dissolving the starting material in chloroform, followed by the gradual addition of NBS while maintaining the reaction mixture at a low temperature (0°C). After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .
Scientific Research Applications
4-Bromo-3-methyl-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N,N-diphenylaniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop advanced materials for electronic devices .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 3rd position.
3-Bromo-N,N-dimethylaniline: Similar structure but has dimethyl groups instead of diphenyl groups.
4-Bromotriphenylamine: Similar structure but with an additional phenyl group.
Uniqueness
4-Bromo-3-methyl-N,N-diphenylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline ring, which imparts distinct electronic and steric properties. These properties make it valuable in specific applications, such as the synthesis of specialized organic compounds and the development of advanced materials .
Biological Activity
4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound notable for its unique structural features, including a bromine atom and a methyl group on the aniline ring. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmaceutical research. Understanding its biological activity is crucial for exploring its potential applications in these areas.
The molecular formula of this compound is C19H16BrN, with a molecular weight of 338.2 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H16BrN |
Molecular Weight | 338.2 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Canonical SMILES | CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions in organic synthesis and potential therapeutic applications. Research indicates that the compound exhibits significant reactivity due to its bromine and methyl substituents, influencing its biological properties.
The mechanism of action varies based on application:
- Organic Synthesis : Acts as a precursor in synthesizing complex organic molecules.
- Material Science : Utilized in developing organic electronic materials like OLEDs and OPVs.
- Pharmaceutical Research : Serves as a building block for synthesizing pharmaceutical compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The findings revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound showed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure Differences | Biological Activity |
---|---|---|
4-Bromo-N,N-diphenylaniline | Lacks methyl group at the 3rd position | Lower reactivity in synthetic applications |
3-Bromo-N,N-dimethylaniline | Has dimethyl groups instead of diphenyl groups | Different electronic properties |
4-Bromotriphenylamine | Contains an additional phenyl group | Enhanced electronic properties |
Properties
Molecular Formula |
C19H16BrN |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
4-bromo-3-methyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
YGNIQQVBMOUSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.